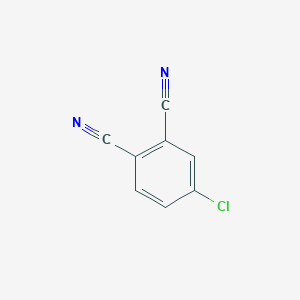

4-Chlorophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSLISKYJBQHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170150 | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17654-68-1 | |

| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17654-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dicyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorophthalonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key intermediate in the synthesis of various functionalized molecules, most notably phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two adjacent nitrile groups, provides a versatile platform for the development of novel materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional moieties. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to materials science and drug discovery.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 17654-68-1 |

| Molecular Formula | C₈H₃ClN₂ |

| Molecular Weight | 162.58 g/mol |

| Melting Point | 130-132 °C[1] |

| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[1] |

| Density | Data not available |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | SZSLISKYJBQHQC-UHFFFAOYSA-N |

Solubility

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the structure of this compound.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano groups. Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of 7.5-8.0 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Peak Assignments:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2230-2220 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~800-600 | C-Cl stretch | Aryl chloride |

The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak.

Expected Mass Spectrum Fragmentation:

The mass spectrum should display a molecular ion peak (M⁺) at m/z 162. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.[3] Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.

Reactivity and Synthesis

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.

Synthesis of this compound

While specific industrial synthesis protocols for this compound are not detailed in the available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form the nitrile groups.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the reaction of this compound with a nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.[4][5]

Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.

Materials:

-

This compound

-

A substituted phenol (e.g., 3-aminophenol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Chlorinated Phthalonitriles for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry for information on 4-Chlorophthalonitrile. Extensive database searches indicate that this compound, systematically named 4-chlorobenzene-1,2-dicarbonitrile, is not a commonly available or well-documented compound, and a specific CAS number could not be identified. However, the broader class of chlorinated phthalonitriles is of significant interest in materials science and as precursors in medicinal chemistry. This document provides a comprehensive overview of closely related, well-characterized chlorinated phthalonitriles, including tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile. The guide details their chemical properties, synthesis protocols, and applications, with a focus on their relevance to drug development and materials science.

Introduction to Chlorinated Phthalonitriles

Chlorinated phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent nitrile (-C≡N) groups and one or more chlorine atoms. The electron-withdrawing nature of both the nitrile and chloro substituents significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable precursors for a variety of chemical syntheses. They are notably used in the production of phthalocyanines, which are large, aromatic macrocyclic compounds with diverse applications as dyes, pigments, and in photodynamic therapy. In the context of drug discovery, the introduction of chlorine atoms into a molecule can modulate its pharmacokinetic and pharmacodynamic properties.[1][2]

Comparative Data of Key Chlorinated Phthalonitriles

Due to the lack of specific data for this compound, this section provides a comparative summary of the physicochemical properties of tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile, for which extensive data is available.

| Property | Tetrachlorophthalonitrile | 4,5-Dichlorophthalonitrile |

| CAS Number | 1953-99-7[3][4][5][6] | 139152-08-2[7][8] |

| Molecular Formula | C₈Cl₄N₂[3][4][5][6] | C₈H₂Cl₂N₂[7][8] |

| Molecular Weight | 265.91 g/mol [3][4][6] | 197.02 g/mol [8] |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | 249-252 °C (decomposes)[3] | 180-184 °C[8] |

| Solubility | Low in water, soluble in nonpolar organic solvents[3] | Not specified |

| IUPAC Name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile[3] | 4,5-dichlorobenzene-1,2-dicarbonitrile[7] |

Experimental Protocols: Synthesis of Chlorinated Phthalonitriles

The synthesis of chlorinated phthalonitriles can be achieved through various methods. Below are generalized experimental protocols for the preparation of these compounds.

General Synthesis of Tetrachlorophthalonitrile

A common industrial method for the production of tetrachlorophthalonitrile involves the chlorination of phthalonitrile. This process is typically carried out in the gas phase at elevated temperatures in a fluidized bed reactor.

Materials:

-

Phthalonitrile

-

Chlorine gas

-

Nitrogen gas

-

Activated charcoal catalyst

Procedure:

-

Phthalonitrile is vaporized and carried by a stream of nitrogen into a mixing tank.

-

The vaporized phthalonitrile is then mixed with chlorine gas. A typical molar ratio is 2 parts phthalonitrile vapor to 7 parts chlorine and 20 parts nitrogen.

-

The gas mixture is passed through a fluidized bed reactor containing an activated charcoal catalyst.

-

The reaction is maintained at a temperature of approximately 250°C and a pressure of 0.05 MPa.

-

The product gas stream is then passed through a fixed-bed reactor under similar conditions to ensure complete reaction.

-

The resulting tetrachlorophthalonitrile is collected by condensation and purified by drying. This process can achieve yields of 85-95% with a product purity of 98%.

Applications in Research and Drug Development

Chlorinated phthalonitriles serve as versatile building blocks in organic synthesis, particularly for creating more complex molecules with potential biological activity.

Precursors to Phthalocyanines

A primary application of chlorinated phthalonitriles is in the synthesis of phthalocyanines. The chlorine atoms can be substituted by various functional groups through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the resulting phthalocyanine's electronic and photophysical properties. These tailored phthalocyanines are investigated for applications in photodynamic therapy, where they act as photosensitizers to generate cytotoxic reactive oxygen species upon light activation.

Role in Medicinal Chemistry

The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitrile group is also a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. While this compound itself is not documented as a direct pharmaceutical intermediate, its hypothetical reactivity would make it a candidate for synthesizing novel heterocyclic compounds for biological screening. The general workflow often involves the displacement of the chloro group by a nucleophile, such as an amine or a phenol, to introduce new functionalities.

Visualizations

General Synthetic Workflow for Phthalonitrile Derivatives

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution reaction of a chlorinated phthalonitrile, a common pathway for generating diverse derivatives for further investigation.

Caption: Generalized workflow for the synthesis of substituted phthalonitrile derivatives.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Tetrachlorophthalonitrile 98 1953-99-7 [sigmaaldrich.com]

- 7. 4,5-Dichlorophthalonitrile | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chlorophthalonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Chlorophthalonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data in a structured format and includes a representative experimental workflow for its synthesis and characterization.

Core Molecular Information

This compound is a chlorinated aromatic dinitrile compound. Its chemical structure consists of a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₃ClN₂[1] |

| Molecular Weight | 162.58 g/mol |

| IUPAC Name | This compound[1] |

| CAS Number | 17654-68-1[1] |

| InChI | 1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H[1] |

| InChIKey | SZSLISKYJBQHQC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known physical and chemical properties of this compound are detailed in the following table.

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | 130-132 °C[1] |

| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[1] |

| Purity | 97%[1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found in the immediate search, a representative methodology can be adapted from the synthesis of structurally similar compounds, such as 3-(4-Chlorophenoxy)phthalonitrile, which is prepared via a nucleophilic aromatic substitution reaction.[2] The following is a generalized workflow for the synthesis and characterization of a substituted phthalonitrile derivative.

General Synthesis and Characterization Workflow

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways in which this compound is directly involved. Phthalonitrile derivatives are, however, known precursors in the synthesis of phthalocyanines, which have applications in various fields, including as photosensitizers in photodynamic therapy. The biological activity of this compound itself would require further investigation.

Conclusion

This technical guide provides the fundamental molecular and physicochemical data for this compound, along with a representative experimental workflow for the synthesis of related compounds. The provided information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research is warranted to elucidate the potential biological activities and signaling pathway interactions of this compound.

References

Navigating the Solubility Landscape of 4-Chlorophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent (polarity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

As a chlorinated aromatic nitrile, 4-Chlorophthalonitrile possesses both polar (nitrile groups) and non-polar (chlorinated benzene ring) characteristics, leading to a nuanced solubility profile across different organic solvents.

Qualitative Solubility Profile

Based on the general principles of solubility and data from structurally related compounds like tetrachlorophthalonitrile, a qualitative assessment of this compound's solubility can be inferred. It is expected to exhibit higher solubility in non-polar and moderately polar organic solvents due to the presence of the aromatic ring and the chlorine substituent. Its solubility in highly polar solvents like water is anticipated to be low.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Anticipated Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Good to Moderate | The non-polar aromatic ring is the dominant feature, favoring interaction with non-polar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Good to Moderate | The nitrile groups can engage in dipole-dipole interactions with these solvents.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the nitrile groups is present but may be sterically hindered. |

| Highly Polar | Water | Low | The large, non-polar chlorinated aromatic structure is expected to have unfavorable interactions with water.[2] |

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

For researchers requiring precise quantitative solubility data, the isothermal gravimetric method is a reliable and widely used technique.[3][4][5] This method involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Oven or vacuum oven

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution becomes fully saturated.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step removes any remaining undissolved microcrystals.

-

Mass Determination of the Saturated Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Mass Determination of the Solute: Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it. The mass of the residue corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent:

S = (mass of solute / mass of solvent) * 100

Where:

-

mass of solute = (mass of vial + solute) - (mass of empty vial)

-

mass of solvent = (mass of vial + solution) - (mass of vial + solute)

-

Experimental Workflow Diagram

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in various organic solvents is not currently available, this guide provides researchers with the foundational knowledge and practical methodology to determine this crucial parameter. By understanding the qualitative solubility profile and implementing the detailed experimental protocol, scientists and drug development professionals can generate the precise data needed for their specific applications, thereby facilitating more efficient and informed research and development processes.

References

Spectroscopic Profile of 4-Chlorophthalonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide includes structured data tables for easy reference and detailed experimental protocols for acquiring and analyzing the spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.9 - 7.7 | Multiplet | - | Aromatic Protons |

Note: Data is predicted based on the analysis of structurally similar compounds such as 4-chlorobenzonitrile. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 128 | Aromatic Carbons |

| ~116 - 114 | Nitrile Carbons (C≡N) |

| ~115 - 110 | Carbon attached to Chlorine (C-Cl) |

| ~110 - 105 | Carbons adjacent to Nitrile groups |

Note: This is a predicted spectrum. The chemical shifts in ¹³C NMR are sensitive to the solvent and substitution patterns on the aromatic ring.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2235 - 2220 | Strong, Sharp | C≡N stretch of the nitrile groups |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1100 - 1000 | Strong | C-Cl stretch |

| ~850 - 800 | Strong | para-disubstituted C-H out-of-plane bend |

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~230 - 240 | High | π → π |

| ~280 - 290 | Medium | n → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2][3]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4]

-

-

Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are analyzed to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: An FT-IR spectrometer is used.[6]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.[6]

-

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻³ M.[6][8][9] Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[6]

-

Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-400 nm.[6]

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values (ε) are determined from the spectrum.

Visualization of Experimental Workflow

The general workflow for the complete spectroscopic analysis of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, purity assessment, and for predicting the properties of derived materials. It is important to note that the predicted data should be confirmed by experimental analysis of the authentic compound.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. UV-Visible Solvents [sigmaaldrich.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

4-Chlorophthalonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Chlorophthalonitrile (CAS No. 17654-68-1). The following sections detail the physical and chemical properties, hazard identification, and crucial safety protocols for personal protection, emergency procedures, and safe handling of this compound in a laboratory setting.

Compound Identification and Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17654-68-1 | |

| Molecular Formula | C₈H₃ClN₂ | |

| Molecular Weight | 162.58 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 130-132 °C | |

| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning | |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

Note: The GHS classification is based on available data and may be subject to revision as more information becomes available.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following PPE is recommended:

-

Eye Protection: Safety goggles or a face shield should be worn at all times.[2]

-

Hand Protection: Impervious gloves, such as nitrile rubber, are required.

-

Skin and Body Protection: A lab coat or impervious protective clothing should be worn. In situations with a risk of significant exposure, protective boots may be necessary.[2]

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[2]

It is crucial to have a safety shower and eye bath readily accessible in the work area.

Safe Handling and Storage

To ensure a safe laboratory environment, the following handling and storage procedures should be strictly followed:

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following first aid measures should be taken in case of exposure:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][4]

-

Ingestion: If swallowed, rinse the mouth. Immediately call a POISON CENTER or doctor.[2][3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.[2]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Keep unnecessary personnel away from the spill area.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleaning Up: For a dry spill, sweep the dust into an airtight container, avoiding dispersal. Dispose of the collected material in accordance with local regulations.[2]

Experimental Protocols

While specific experimental protocols for determining the toxicity of this compound are not publicly available, the following are general methodologies used for similar chemical compounds.

Acute Oral Toxicity (General Protocol - OECD 423)

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion (General Protocol - OECD 404)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the test animals.

-

Application of the Test Substance: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after a specified period (e.g., 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring and Classification: The degree of skin reaction is scored, and the substance is classified based on the severity and reversibility of the observed effects.

Acute Eye Irritation/Corrosion (General Protocol - OECD 405)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of the Test Substance: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring and Classification: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.

References

Reactivity of the Chlorine Atom in 4-Chlorophthalonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chlorophthalonitrile, a versatile building block in the synthesis of functionalized aromatic compounds. The electron-withdrawing nature of the two nitrile groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide range of derivatives, including phthalocyanines, which have applications in materials science and medicinal chemistry.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the chlorine atom in this compound is nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The presence of the two electron-withdrawing nitrile groups para and meta to the chlorine atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored. Recent studies suggest that for some SNAr reactions, the mechanism may be concerted rather than stepwise, particularly with good leaving groups like chlorine.

Comparative Reactivity of Nucleophiles

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the literature, general principles of nucleophilicity and SNAr reactions allow for a qualitative comparison. The reactivity of nucleophiles is influenced by factors such as basicity, polarizability, and steric hindrance.

-

Thiols (Thiolates): Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of the sulfur atom. They are generally more reactive than corresponding alkoxides or amines.

-

Amines: Amines are effective nucleophiles, with their reactivity being dependent on their basicity and steric accessibility. Primary and secondary amines readily react with activated aryl halides.

-

Phenols (Phenoxides): Phenols require deprotonation by a base to form the more nucleophilic phenoxide ion. The reactivity of substituted phenoxides is influenced by the electronic effects of the substituents on the phenyl ring.

Quantitative Data on Nucleophilic Substitution Reactions

Quantitative data for the reaction of this compound is limited. However, data from the closely related and highly reactive 4-nitrophthalonitrile provides valuable insights into expected yields and reaction conditions. The following table summarizes representative data for the nucleophilic substitution on 4-nitrophthalonitrile, which can serve as a benchmark for reactions with this compound.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 85 |

| 3-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 88 |

| 2-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 82 |

| 2-Methoxyphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 75[1] |

| 3-Methoxyphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 89[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-substituted phthalonitriles via nucleophilic aromatic substitution. While the examples are based on reactions with 4-nitrophthalonitrile, they are directly adaptable for this compound, with potential adjustments to reaction times and temperatures to account for the difference in the leaving group.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile

Materials:

-

This compound

-

4-Aminophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to this compound.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product using FTIR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of 4-(Arylthio)phthalonitrile

Materials:

-

This compound

-

Arylthiol (e.g., Thiophenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the arylthiol (1.1 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods.

Visualizations

General SNAr Mechanism

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Synthesis of 4-Phenoxyphthalonitrile

Caption: Step-by-step workflow for the synthesis of 4-phenoxyphthalonitrile.

Logical Relationship of Factors Affecting Reactivity

Caption: Factors influencing the SNAr reactivity of this compound.

References

An In-depth Technical Guide to the Potential Applications of Chlorinated Phthalonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated phthalonitriles are a versatile class of aromatic compounds characterized by a benzene ring substituted with two adjacent nitrile (-CN) groups and one or more chlorine atoms. Their unique chemical structure makes them valuable precursors for a range of high-performance materials and functional molecules. The presence of chlorine atoms significantly influences the reactivity and properties of the resulting materials, imparting enhanced thermal stability, flame retardancy, and specific electronic characteristics. This technical guide provides a comprehensive overview of the potential applications of chlorinated phthalonitriles, with a focus on their use in the synthesis of high-performance polymers and as building blocks for medically relevant phthalocyanine dyes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative quantitative data, and visualizations of key processes and pathways.

High-Performance Phthalonitrile Resins

Chlorinated phthalonitriles are key monomers in the production of phthalonitrile resins, a class of thermosetting polymers renowned for their exceptional performance in extreme environments.[1][2] These resins are polymerized through a thermally induced cyclotrimerization of the nitrile groups, forming a highly cross-linked network of triazine and phthalocyanine rings.[3] This robust, aromatic network structure is responsible for their outstanding properties.

Properties of Chlorinated Phthalonitrile Resins

The incorporation of chlorine into the phthalonitrile monomer enhances several key properties of the resulting cured polymer. These resins exhibit exceptional thermal and oxidative stability, with the ability to withstand temperatures exceeding 300°C for extended periods. They also demonstrate inherent flame retardancy, low moisture absorption, and excellent mechanical strength.[4]

Below is a comparative summary of the typical properties of cured phthalonitrile resins, including those derived from chlorinated precursors and in composite forms.

| Property | 3-(4-Chlorophenoxy)phthalonitrile Resin (Expected) | Bisphenol A-based Phthalonitrile | Phthalonitrile Resin with SiC Microparticles (20 wt%) | Carbon Fiber Reinforced Phthalonitrile Composite | Carbon Fiber Reinforced Epoxy Composite |

| Glass Transition Temperature (Tg) | > 400 °C | 284.8 °C[5] | 338 °C[6] | > 350 °C[7] | - |

| Decomposition Temperature (Td5%, in N2) | > 500 °C | 439.6 °C[5] | Significantly improved[6] | - | - |

| Char Yield at 800 °C (in N2) | > 70% | 62.1%[5] | Significantly improved[6] | - | - |

| Storage Modulus at 30 °C | - | - | 3.1 GPa[6] | - | - |

| Flexural Strength | - | - | Enhanced[6] | > 120 MPa[8] | 196.2 MPa (dry)[9] |

| Flexural Modulus | - | - | Enhanced[6] | 4.3 GPa[8] | 16.02 GPa (dry)[9] |

| Compressive Strength | - | - | - | 72.2 MPa (C/C composite)[10] | 102.3 MPa (dry)[9] |

| Water Absorption | < 1.5% | - | - | < 3% (boiling water, 50h)[5] | - |

Experimental Protocols: Synthesis and Polymerization

Synthesis of Chlorinated Phthalonitrile Monomers

A common method for the synthesis of chlorinated phthalonitriles is through nucleophilic aromatic substitution. The following protocols detail the synthesis of 4,5-dichlorophthalonitrile.

Protocol 1: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Acid [11]

Materials:

-

4,5-Dichlorophthalic acid

-

Acetic anhydride

-

Formamide

-

25% Ammonia solution

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Ether

-

Ice

Procedure:

-

Formation of 4,5-Dichlorophthalic Anhydride: Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride and reflux at 140°C for 3 hours. Cool to room temperature, filter the crystalline product, wash three times with ether, and dry.

-

Formation of 4,5-Dichlorophthalamide: Dissolve the obtained 4,5-dichlorophthalic anhydride (2.17 g, 10 mmol) in 4 mL of formamide and reflux at 160°C for 3 hours. Pour the hot reaction mixture into a larger flask and cool to room temperature. Add 50 mL of 25% ammonia solution and stir for 24 hours. Add another 20 mL of 25% ammonia solution and stir for an additional 24 hours. Filter the precipitate, wash thoroughly with distilled water, dry, and then wash with ether.

-

Formation of 4,5-Dichlorophthalonitrile: Add the dried 4,5-dichlorophthalamide (1.165 g, 5 mmol) to 10 mL of DMF to dissolve it completely. In an ice bath, slowly add 7 mL of POCl3 dropwise over approximately 1 hour. Continue the reaction in the ice bath for 5 hours. Pour the reaction solution into ice water to induce crystallization. Filter the product, wash extensively with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.

Protocol 2: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalamide using Phosgene [12]

Materials:

-

4,5-Dichlorophthalamide

-

Dry dimethylaniline

-

Dry chlorobenzene

-

Phosgene

-

Ice

Procedure:

-

Suspend approximately 1 mol of 4,5-dichloro-phthalamide in about 3 mols of dry dimethylaniline contained in an excess of dry chlorobenzene.

-

Pass in approximately 2.2 mols of phosgene at a rate corresponding to its absorption while maintaining the reaction temperature between about 80°C to 90°C.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Recover the 4,5-dichlorophthalonitrile product. The product can be purified by crystallization from ethyl alcohol.

Curing of Chlorinated Phthalonitrile Resins

The curing process transforms the monomer into a highly cross-linked, robust thermoset. This is typically achieved through heating, often in the presence of a curing agent.

Protocol 3: Thermal Curing of a Chlorinated Phthalonitrile Resin

Materials:

-

Chlorinated phthalonitrile monomer (e.g., 3-(4-chlorophenoxy)phthalonitrile)

-

Curing agent (e.g., an aromatic diamine, optional)

-

High-temperature mold

-

Vacuum oven or furnace with programmable temperature control

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Mixing: Thoroughly mix the chlorinated phthalonitrile monomer with the curing agent (if used), typically at 1-5 wt%. This can be done by melt blending above the monomer's melting point.

-

Degassing: Pour the molten mixture into a preheated mold and place it in a vacuum oven. Apply vacuum to remove any entrapped air or volatiles.

-

Curing: Place the mold in a furnace under an inert atmosphere and apply a staged heating profile. A typical curing cycle might be:

-

Heat to 250°C and hold for 2 hours.

-

Increase the temperature to 280°C and hold for 4 hours.

-

Further increase to 320°C and hold for 8 hours.

-

-

Cooling: After the curing cycle, slowly cool the oven to room temperature to prevent thermal shock and cracking of the resin.

Medicinal Applications: Phthalocyanines in Photodynamic Therapy

Chlorinated phthalonitriles are crucial precursors for the synthesis of chlorinated phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal atom.[1][13] Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[14][15]

Synthesis of Chlorinated Phthalocyanines

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives at high temperatures, often in the presence of a metal salt.

Protocol 4: General Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl8) [13]

Materials:

-

4,5-Dichlorophthalonitrile

-

Metal chloride (e.g., CoCl2, ZnCl2, VOCl3)

-

1-Chloronaphthalene

Procedure:

-

In a suitable reaction vessel, reflux a mixture of 4,5-dichlorophthalonitrile and the corresponding metal chloride in 1-chloronaphthalene.

-

Maintain the reflux with constant stirring for approximately 2 hours.

-

After cooling, the product can be isolated and purified.

Protocol 5: Synthesis of Hexadecachlorophthalocyanine from Tetrachlorophthalonitrile [16][17]

Details:

-

The pure hexadecachlorophthalocyanine can be prepared from commercially available tetrachlorophthalonitrile. This method avoids the use of urea and other potential nucleophiles that can lead to partial dechlorination.[16][17] The reaction is typically a cyclotetramerization at elevated temperatures.

Mechanism of Action in Photodynamic Therapy

Photodynamic therapy with phthalocyanine-based photosensitizers involves the generation of reactive oxygen species (ROS) upon light activation, leading to cancer cell death through apoptosis or necrosis.[14]

Upon administration, the phthalocyanine photosensitizer preferentially accumulates in tumor tissue.[18] Irradiation with light of a specific wavelength excites the photosensitizer from its ground state to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type I Reaction: Electron transfer to produce superoxide anions (O2•−).

-

Type II Reaction: Energy transfer to generate highly reactive singlet oxygen (1O2).

These ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. In many cases, the intrinsic apoptosis pathway is activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[8][19]

Signaling Pathway of Zinc(II) Phthalocyanine (ZnPc) Induced Apoptosis

Studies on Zinc(II) Phthalocyanine (ZnPc) in colorectal cancer cells have elucidated a more detailed signaling cascade. ZnPc-PDT has been shown to stimulate the intrinsic apoptosis pathway.[18] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Key molecular events include:

-

Upregulation of Caspase-3 and Caspase-9: These are key executioner and initiator caspases, respectively, in the apoptotic cascade.[18]

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Its downregulation promotes apoptosis.[18]

-

Mitochondrial Membrane Potential Collapse: The generation of ROS can lead to a collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[20]

-

Involvement of the Extrinsic Pathway: Some studies suggest the involvement of the extrinsic pathway through the upregulation of Tumor Necrosis Factor (TNF), which binds to its receptor (TNFR) to initiate a separate caspase cascade.[8]

Conclusion

Chlorinated phthalonitriles are a class of compounds with significant potential in both materials science and medicine. As precursors to high-performance phthalonitrile resins, they offer a route to materials with exceptional thermal and mechanical properties, suitable for demanding applications in the aerospace and electronics industries. Furthermore, their role as building blocks for chlorinated phthalocyanines opens up avenues for the development of advanced photosensitizers for photodynamic cancer therapy. The ability to tune the properties of the final materials and molecules through the degree and position of chlorination provides a rich area for future research and development. This guide has provided a foundational overview of the synthesis, properties, and applications of these versatile compounds, along with detailed experimental protocols and visual representations of key processes, to aid researchers in their exploration of this promising chemical space.

References

- 1. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 3. expresspolymlett.com [expresspolymlett.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Zinc(II) phthalocyanines as photosensitizers for antitumor photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

- 18. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A mitochondria-targeted zinc(ii) phthalocyanine for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Metal Tetrachlorophthalocyanines from 4-Chlorophthalonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal tetrachlorophthalocyanines (MTcPcs) from 4-chlorophthalonitrile. Phthalocyanines are a class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and materials science. The introduction of chlorine substituents onto the phthalocyanine periphery can significantly influence their electronic properties, solubility, and biological activity, making them attractive targets for research and development.

Overview of the Synthesis

The synthesis of metal tetrachlorophthalocyanines is achieved through the cyclotetramerization of four molecules of this compound in the presence of a metal salt. This reaction is typically carried out in a high-boiling point solvent at elevated temperatures. The metal ion acts as a template, facilitating the formation of the phthalocyanine macrocycle. The general reaction scheme is depicted below:

Following the reaction, the crude product is purified through a series of washing and extraction steps to remove unreacted starting materials, byproducts, and the reaction solvent.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc) and Cobalt Tetrachlorophthalocyanine (CoTcPc). These protocols can be adapted for the synthesis of other metal-containing tetrachlorophthalocyanines.

Synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc)

This protocol describes the synthesis of ZnTcPc via the cyclotetramerization of this compound using zinc acetate as the metal source.

Materials:

-

This compound

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF) or Quinoline

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Soxhlet extractor (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (4.0 mmol, 1.0 g) and zinc acetate dihydrate (1.0 mmol, 0.22 g).

-

Add a high-boiling point solvent such as DMF or quinoline (20 mL).

-

Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 4-6 hours with vigorous stirring. The color of the solution should turn deep green or blue, indicating the formation of the phthalocyanine.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by pouring the reaction mixture into a beaker containing methanol (100 mL).

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification:

-

Wash the crude product with hot distilled water (3 x 50 mL).

-

Wash with 1 M HCl (2 x 30 mL) to remove any unreacted metal salts.

-

Wash with 1 M NaOH (2 x 30 mL) to remove any acidic impurities.

-

Wash again with distilled water until the filtrate is neutral.

-

Finally, wash with methanol (2 x 30 mL) to remove organic impurities.

-

-

Dry the purified ZnTcPc in a vacuum oven at 60 °C overnight.

Synthesis of Cobalt Tetrachlorophthalocyanine (CoTcPc)

This protocol outlines the synthesis of CoTcPc using cobalt(II) chloride as the metal template.

Materials:

-

This compound

-

Cobalt(II) chloride (CoCl₂)

-

Ammonium molybdate (catalyst, optional)

-

1-Pentanol or Nitrobenzene

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Combine this compound (4.0 mmol, 1.0 g) and anhydrous cobalt(II) chloride (1.0 mmol, 0.13 g) in a round-bottom flask. A catalytic amount of ammonium molybdate can be added to facilitate the reaction.

-

Add 1-pentanol or nitrobenzene (20 mL) as the solvent.

-

Heat the mixture to reflux (130-180 °C) under a nitrogen atmosphere for 6-8 hours with continuous stirring.

-

Monitor the reaction progress by observing the color change to a deep blue or green.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add methanol (100 mL) to precipitate the crude CoTcPc.

-

Filter the precipitate and wash sequentially with hot water, 1 M HCl, 1 M NaOH, water, and finally methanol, as described in the ZnTcPc purification protocol.

-

Dry the final product in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for metal tetrachlorophthalocyanines. Note that yields and spectroscopic data can vary depending on the specific reaction conditions and the purity of the final product.

Table 1: Reaction Conditions and Yields for the Synthesis of Metal Tetrachlorophthalocyanines (MTcPcs)

| Metal Ion | Metal Salt | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Zn(II) | Zn(OAc)₂·2H₂O | DMF | 153 | 4-6 | 60-75 |

| Co(II) | CoCl₂ | 1-Pentanol | 138 | 6-8 | 55-70 |

| Cu(II) | CuCl₂ | Quinoline | 200-220 | 4-6 | 70-85 |

Table 2: Spectroscopic Data for Metal Tetrachlorophthalocyanines (MTcPcs)

| Compound | UV-Vis λmax (nm) in DMF (Q-band) | UV-Vis λmax (nm) in DMF (B-band) | Key IR Peaks (cm⁻¹) |

| ZnTcPc | ~680 | ~350 | ~1610 (C=N), ~1090 (C-Cl), ~750 (C-H out-of-plane) |

| CoTcPc | ~675 | ~330 | ~1608 (C=N), ~1095 (C-Cl), ~755 (C-H out-of-plane) |

| CuTcPc | ~685 | ~355 | ~1612 (C=N), ~1088 (C-Cl), ~748 (C-H out-of-plane) |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of metal tetrachlorophthalocyanines.

Application Notes and Protocols: Utilizing 4-Chlorophthalonitrile for the Production of Novel Dyes and Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalonitrile is a versatile aromatic precursor that serves as a key building block in the synthesis of a diverse range of novel dyes and pigments. The presence of two adjacent nitrile groups and a chloro substituent on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the fine-tuning of the photophysical and chemical properties of the resulting chromophores.

The primary application of this compound in this context is the synthesis of substituted phthalonitrile intermediates, which can then undergo template-driven cyclotetramerization to form phthalocyanine macrocycles. Phthalocyanines are a class of robust pigments and dyes known for their intense color, high thermal and chemical stability, and unique electronic properties.[1][2] By modifying the peripheral substituents on the phthalocyanine ring using this compound as a starting point, researchers can develop new materials for a wide array of applications, including advanced coatings, specialty inks, optical data storage, and photosensitizers in photodynamic therapy (PDT).

These application notes provide detailed protocols for the synthesis of substituted phthalonitriles from this compound and their subsequent conversion into metallated phthalocyanine dyes.

Application 1: Synthesis of Substituted Phthalonitriles via Nucleophilic Aromatic Substitution

The chloro group at the 4-position of this compound is an effective leaving group in SNAr reactions, particularly with nucleophiles such as phenols, thiols, and amines. This reaction is the cornerstone for creating a library of substituted phthalonitrile precursors with tailored functionalities.

Experimental Protocol: Synthesis of a 4-Aryloxy-Substituted Phthalonitrile

This protocol outlines a general procedure for the reaction of this compound with a phenolic compound to yield a 4-aryloxy-phthalonitrile derivative.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-tert-butylphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired substituted phenol (1.1 equivalents) in dry DMF under an inert atmosphere.

-

Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Logical Workflow for Synthesis of 4-Aryloxy-Substituted Phthalonitrile

Caption: Workflow for the synthesis of a 4-aryloxy-substituted phthalonitrile.

Application 2: Synthesis of Metallated Phthalocyanine Dyes

Substituted phthalonitriles serve as the direct precursors for the synthesis of phthalocyanines through a cyclotetramerization reaction. This process typically involves heating the phthalonitrile derivative in the presence of a metal salt, which acts as a template for the formation of the macrocycle.

Experimental Protocol: Synthesis of a Tetra-Substituted Zinc Phthalocyanine

This protocol describes a general procedure for the synthesis of a tetra-substituted zinc phthalocyanine from a 4-substituted phthalonitrile.[3]

Materials:

-

4-Substituted Phthalonitrile (from Application 1)

-

Zinc Acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry N,N-Dimethylformamide (DMF) or other high-boiling solvent (e.g., n-pentanol)

-

Methanol

-

Standard laboratory glassware for high-temperature reactions (Schlenk flask)

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the 4-substituted phthalonitrile (4.0 equivalents) and zinc acetate (1.0 equivalent) in dry DMF.

-

Catalyst Addition: Add a catalytic amount of DBU to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) under an inert atmosphere and maintain for 18-24 hours. The solution will typically turn a deep green or blue color.

-

Isolation: Cool the reaction mixture to room temperature. Precipitate the crude zinc phthalocyanine by adding methanol.

-

Purification: Collect the solid by vacuum filtration and wash extensively with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

-

Characterization: The purified phthalocyanine should be characterized by UV-Vis spectroscopy, fluorescence spectroscopy, FT-IR, and mass spectrometry.

Reaction Pathway for Zinc Phthalocyanine Synthesis

Caption: Synthesis pathway for a tetra-substituted zinc phthalocyanine.

Data Presentation

The photophysical properties of phthalocyanine dyes are highly dependent on the peripheral substituents and the solvent used for analysis. Below is a table summarizing representative data for a tetra-substituted zinc phthalocyanine.

| Property | Value | Conditions | Reference |

| Yield | |||

| Substituted Phthalonitrile | 75-90% | [4] | |

| Zinc Phthalocyanine | 20-40% | [3] | |

| Spectroscopic Data | |||

| Phthalonitrile C≡N Stretch | ~2230 cm⁻¹ | FT-IR (KBr) | [4] |

| Phthalocyanine Q-band λmax | 670-690 nm | UV-Vis (in DMF) | [5] |

| Phthalocyanine B-band λmax | 340-360 nm | UV-Vis (in DMF) | [4] |

| Photophysical Data | |||

| Molar Extinction Coeff. (Q-band) | > 1 x 10⁵ M⁻¹cm⁻¹ | DMF | [2] |

| Fluorescence Emission λmax | 680-700 nm | DMF | [4] |

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel dyes and pigments, particularly phthalocyanines. The protocols provided herein offer a robust framework for the development of new chromophores with tailored properties. The ability to introduce a wide range of functional groups via nucleophilic aromatic substitution opens up possibilities for creating materials with enhanced solubility, specific absorption and emission characteristics, and targeted functionalities for advanced applications in materials science and medicine. Researchers are encouraged to adapt these general methods to their specific molecular targets and to thoroughly characterize the resulting compounds to explore their full potential.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophthalonitrile

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophthalonitrile is a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing nitrile groups on the aromatic ring, ortho and meta to the chlorine atom, activates the chlorine for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of substituents by displacing the chloro group with various nucleophiles, such as phenols, thiophenols, and amines. The resulting substituted phthalonitrile derivatives are crucial precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, catalysis, and medicine, particularly as photosensitizers in photodynamic therapy (PDT).